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molecular formula C9H6O6 B044417 1,2,4-Benzenetricarboxylic acid CAS No. 528-44-9

1,2,4-Benzenetricarboxylic acid

Cat. No. B044417
M. Wt: 210.14 g/mol
InChI Key: ARCGXLSVLAOJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06475629B1

Procedure details

Examples of the aprotic polar solvents useful in the present invention include dimethylacetamide, dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone, 4-butyrolactone, sulfolane and cyclohexanone. Those boiling at 150 to 210° C., particularly N-methyl-2-pyrrolidone (abbreviated, hereinafter, to “NMP”), are desirable since imide preparations require high temperatures. The water content in the aprotic polar solvent is preferably kept to 0.2% by weight or less because hydration of TMA produces trimellitic acid, which interferes with the reaction and lowers the molecular weight of polymers. The amount of the aprotic polar solvent is preferably such that the diamine (A), the siloxanediamine (B) and trimellitic anhydride (C) make a total of 10 to 70% by weight, more preferably 15 to 35% by weight, based on the total of them with the aprotic polar solvent. A total of diamine (A), the siloxanediamine (B) and trimellitic anhydride (C) of less than 10% by weight is advantageous to industrial production. If (A), (B) and (C) make a total above 70% by weight, the solubilities of TMA (C) and the diimidodicarboxylic acid mixture (Y) will become insufficient to carry out satisfactory reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three
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Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
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0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
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solvent
Reaction Step Nine
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solvent
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Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](N(C)C)=[O:3].[C:7]1(=[O:12])[O:11]CCC1.S1(CCCC1)(=O)=[O:14].[C:20]1(=[O:26])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1.[OH2:27]>CN1CCCC1=O.CS(C)=O.CN(C)C=O>[C:2]([OH:3])(=[O:14])[C:1]1[C:25](=[CH:24][C:23](=[CH:22][CH:21]=1)[C:7]([OH:11])=[O:12])[C:20]([OH:26])=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
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Type
reactant
Smiles
C1(CCCO1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Seven
Name
imide
Quantity
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reactant
Smiles
Step Eight
Name
Quantity
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Type
reactant
Smiles
O
Step Nine
Name
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Type
solvent
Smiles
CN1C(CCC1)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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